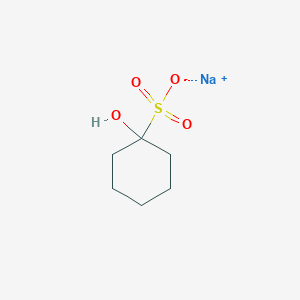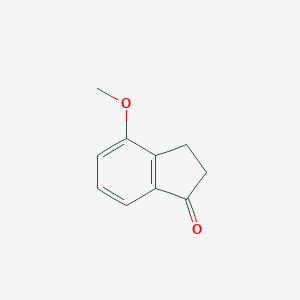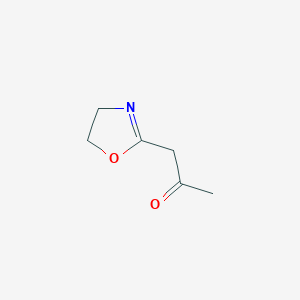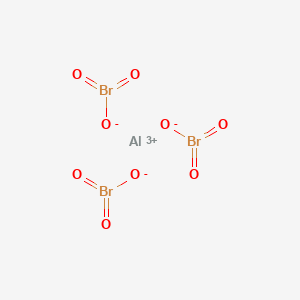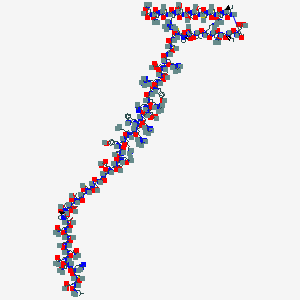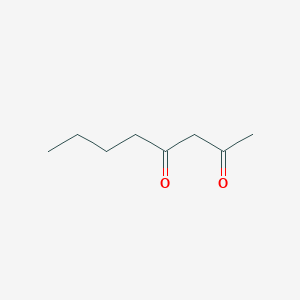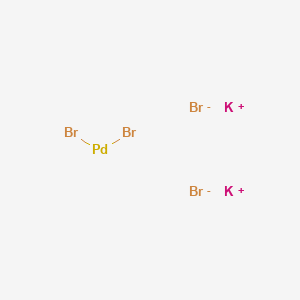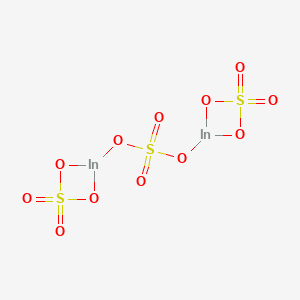
硫酸铟(III)
描述
Indium(III) sulfate is an inorganic compound with the chemical formula In2(SO4)3. It is a white, water-soluble solid that is used in various fields including optoelectronics, catalysis, and pharmaceuticals. Indium(III) sulfate has a number of interesting properties that make it useful for a variety of applications.
科学研究应用
医药和生物应用
铟(III) 络合物,包括硫酸铟(III),是一种用途广泛的物质,可以发射俄歇电子,使其成为各种生物和医学应用的理想选择 . 这些络合物的性质取决于用于合成它们的初级配体 .
抗菌、抗真菌和抗病毒潜力
铟(III) 络合物在抗菌、抗真菌和抗病毒应用方面显示出潜力 . 它们在这些领域的有效性正在研究中 .
抗癌应用
铟(III) 络合物因其抗癌特性而受到研究 . 它们在该领域显示出有希望的结果,有助于开发新的癌症治疗方法 .
生物成像
铟(III) 络合物用于生物成像应用 . 它们可以帮助可视化生物过程,从而加深我们对各种疾病的理解 .
放射性药物应用
作用机制
Target of Action
Indium(III) sulfate primarily targets a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand that was used for their syntheses . Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
Mode of Action
The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted . In water solution, the indium ion forms a complex with water and sulfate . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second .
Biochemical Pathways
It is known that the proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution .
Pharmacokinetics
It is known that the most medically useful radioisotope of indium is indium-111, which has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .
Result of Action
The result of the action of Indium(III) sulfate is largely dependent on its application. For instance, in antimicrobial therapy, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, Indium(III) sulfate is used in the study of adsorption capacities for indium recovery .
Action Environment
The action of Indium(III) sulfate can be influenced by environmental factors. For instance, the proportion of sulfate complex increases with temperature . It is also soluble in water , which can affect its bioavailability and efficacy. Safety precautions suggest avoiding dust formation and ensuring adequate ventilation .
安全和危害
未来方向
生化分析
Biochemical Properties
Indium(III) sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the primary ligand used for the synthesis of Indium(III) sulfate complexes .
Cellular Effects
The effects of Indium(III) sulfate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indium(III) sulfate exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Indium(III) sulfate in laboratory settings may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Indium(III) sulfate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Indium(III) sulfate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Indium(III) sulfate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Indium(III) sulfate and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Indium(III) sulfate involves the reaction between Indium(III) oxide and sulfuric acid.", "Starting Materials": [ "Indium(III) oxide", "Sulfuric acid" ], "Reaction": [ "Add Indium(III) oxide to sulfuric acid slowly while stirring.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry it in an oven at 100°C for several hours.", "Indium(III) sulfate is obtained as a white crystalline solid." ] } | |
CAS 编号 |
13464-82-9 |
分子式 |
H2InO4S |
分子量 |
212.90 g/mol |
IUPAC 名称 |
bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate |
InChI |
InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
RODAKIFYLYKDTD-UHFFFAOYSA-N |
SMILES |
O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2 |
规范 SMILES |
OS(=O)(=O)O.[In] |
其他 CAS 编号 |
13464-82-9 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indium(III) sulfate impact cell viability and what are the potential downstream effects?
A1: Research on human dermal fibroblasts (GM5565) indicates that Indium(III) sulfate can negatively affect cell viability. [] Specifically, a decrease in average cell viability of up to ~32% was observed alongside an increase in cellular reactive oxygen species (ROS) concentration. This suggests that Indium(III) sulfate may induce oxidative stress within cells, potentially leading to cell damage and death. Furthermore, the compound was observed to alter cell morphology, causing cells to become more circular and compact, and impact cell alignment behavior on engineered surfaces. []
Q2: Can Indium(III) sulfate be used to synthesize nanomaterials? What crystal structures are observed?
A2: Yes, Indium(III) sulfate has been successfully employed in the synthesis of Copper Indium Sulfide (CuInS2) nanomaterials. [] Notably, the reaction of Indium(III) sulfate with copper-thiourea precursors can yield both wurtzite (WZ) and zincblende (ZB) forms of CuInS2. [] The specific crystal structure obtained depends on the reaction conditions and the choice of indium precursor.
Q3: How does Indium(III) sulfate compare to other indium salts in the synthesis of CuInS2?
A3: While both Indium(III) acetate and Indium(III) sulfate can be used as precursors for CuInS2 synthesis, reactions involving Indium(III) sulfate demonstrate significantly higher yields compared to those using Indium(III) acetate. [] This suggests Indium(III) sulfate is a more efficient precursor in this specific synthesis route.
Q4: Are there studies on the kinetics of Indium(III) sulfate in solution?
A4: While the provided research focuses on material science applications, earlier studies have investigated the ligand exchange kinetics of Indium(III) sulfate in solution. [, , ] These studies provide insights into the dynamic behavior of Indium(III) sulfate in solution, which can be relevant for understanding its reactivity and behavior in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
